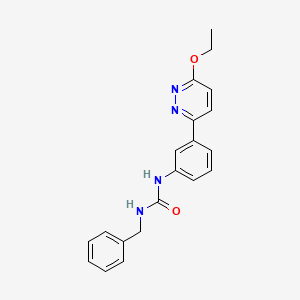

1-Benzyl-3-(3-(6-ethoxypyridazin-3-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Benzyl-3-(3-(6-ethoxypyridazin-3-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a phenyl group, a pyridazine ring, and a urea group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely exhibit resonance stabilization at the benzylic position due to the presence of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability, and the ethoxy group could influence its solubility .Scientific Research Applications

Catalytic C-H Ethoxycarbonylation : A study by Peng et al. (2011) describes a novel Pd(II)-catalyzed aromatic C-H ethoxycarbonylation with oxaziridine involving C-C bond cleavage. This process is effective for various aromatic 2-phenylpyridines, related compounds, and aryl ureas, suggesting potential applications in organic synthesis and catalysis (Peng et al., 2011).

Inhibition of Rho Associated Protein Kinases : Research by Pireddu et al. (2012) identifies potent ROCK inhibitors among a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. This study highlights differences in activity based on the stereochemistry of ureas bearing a benzylic stereogenic center. These findings are significant for the development of kinase inhibitors with therapeutic potential (Pireddu et al., 2012).

Synthesis and Biological Evaluation of Novel Urea Derivatives : A 2016 study by Perković et al. discusses the synthesis and biological evaluation of novel compounds with primaquine and substituted benzene moieties linked by urea functionalities. These compounds show promising antiproliferative effects against cancer cell lines, indicating potential applications in cancer therapeutics (Perković et al., 2016).

Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide : Purwanto et al. (2020) report on the synthesis and cytotoxic activity of N-(Phenylcarbamoyl)Benzamide on HeLa cell lines, indicating potential applications in the development of anticancer drugs (Purwanto et al., 2020).

properties

IUPAC Name |

1-benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXBZYSSNZJAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)

![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)

![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)

![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)